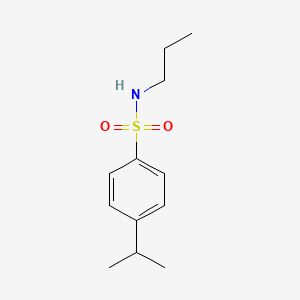![molecular formula C15H19NO5 B2741205 1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid CAS No. 2044712-89-0](/img/structure/B2741205.png)
1-[(Benzyloxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrrolidine . It has a molecular weight of 293.32 g/mol . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The molecular formula of this compound is C15H19NO5 . The InChI key is UQFACOHOWNNHCO-UHFFFAOYSA-N . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical and Chemical Properties Analysis
This compound has a molecular weight of 293.32 g/mol . It appears as an oil and is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents Synthesis
One significant application of similar compounds involves the development of antibacterial agents. For instance, pyridonecarboxylic acids have been synthesized to explore their antibacterial activity. These compounds, with substituted cyclic amino groups, have shown promising in vitro and in vivo antibacterial screenings, indicating potential for further biological studies (Egawa et al., 1984).
Radical-mediated Synthesis
Another research application is seen in the radical-mediated synthesis of protected α-amino acids. This method involves the reaction of 2-hydroxy-2-methoxyacetic acid methyl ester with benzyloxyamine and an alkyl radical, illustrating a convenient approach for carbon–carbon bond formation by intermolecular carbon radical addition (Miyabe et al., 1998).
Antitumor Agent Synthesis
Furthermore, the compound's framework has been utilized in the synthesis of novel antitumor agents, showcasing the ease of forming cyclic alkenyl ether frameworks crucial for isochromene natural products. This process highlights the compound's versatility in synthesizing complex molecular structures with potential antitumor properties (Mondal et al., 2003).
High-Yield Synthesis for Radiopharmaceuticals
In radiopharmaceutical research, derivatives of similar compounds have been synthesized via high-yield methods starting from simple carboxylic acids. This demonstrates the compound's applicability in creating precursors for radiopharmaceuticals, essential for diagnostic imaging (Bobeldijk et al., 1990).
Molecular Design for Selective Extraction
Additionally, the molecular design of acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks illustrates the compound's application in selective metal ion extraction. This research has implications for environmental chemistry and metal recovery processes (Hayashita et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methoxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(13(17)18)8-12(20-2)9-16(15)14(19)21-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFACOHOWNNHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
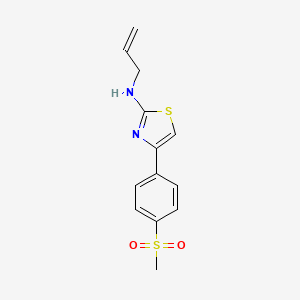

![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2741125.png)
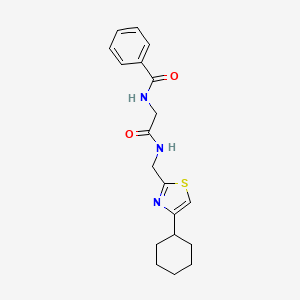


![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methylphenyl)methyl]ethanediamide](/img/structure/B2741134.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2741136.png)
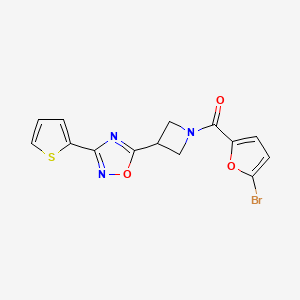
![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2741139.png)
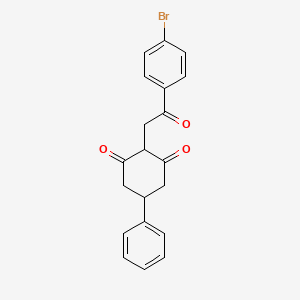
![8-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2741142.png)
![N-(4-ethoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2741144.png)
